1-(3,5-Dimethylisoxazol-4-yl)ethanone
Overview
Description
1-(3,5-Dimethylisoxazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9NO2 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring .
Synthesis Analysis
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone and its derivatives has been the subject of various studies . For instance, one study designed and synthesized derivatives of this compound as potent BRD4 inhibitors . The synthesis involved replacing the benzene ring in the compound with phthalazinone and substituting the carbonyl group with various fragments to interact with the ZA channel of BRD4 .Molecular Structure Analysis
The molecular structure of 1-(3,5-Dimethylisoxazol-4-yl)ethanone comprises a five-membered isoxazole ring attached to an ethanone group . The isoxazole ring contains two carbon atoms, two nitrogen atoms, and an oxygen atom .Scientific Research Applications
1. Anti-Breast Cancer Activity
- Summary of Application: This compound is used in the design and synthesis of derivatives that act as potent BRD4 inhibitors with anti-breast cancer activity . Specifically, a derivative known as DDT26 has shown significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
- Methods of Application: The researchers designed and synthesized 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .
- Results or Outcomes: Compound DDT26 exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . It was also shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
2. Inhibitors for Bromodomain and Extraterminal Domain (BET) Family
- Summary of Application: 3,5-dimethylisoxazole derivatives have been discovered as novel, potent inhibitors for the bromodomain and extraterminal domain (BET) family . These inhibitors have potential therapeutic applications for various hematologic cancers .
- Methods of Application: The researchers used the BRD4 inhibitor compound 13 as a lead compound to develop a variety of compounds, introducing diverse groups into the position of the compound 13 orienting toward the ZA channel .
- Results or Outcomes: A series of compounds bearing the triazolopyridazine motif exhibited remarkable BRD4 protein inhibitory activities . Among them, compound 39 inhibited BRD4 (BD1) protein with an IC50 of 0.003 μM, superior to the lead compound 13 . Compound 39 also showed antiproliferative activity against U266 cancer cells with an IC50 = 2.1 μM .
3. Acetyl-Lysine-Mimetic Bromodomain Ligands
- Summary of Application: 3,5-dimethylisoxazole derivatives have been discovered as novel, potent inhibitors for the bromodomain and extraterminal domain (BET) family . These inhibitors have potential therapeutic applications for various hematologic cancers .
- Methods of Application: The researchers used the BRD4 inhibitor compound 13 as a lead compound to develop a variety of compounds, introducing diverse groups into the position of the compound 13 orienting toward the ZA channel .
- Results or Outcomes: A series of compounds bearing the triazolopyridazine motif exhibited remarkable BRD4 protein inhibitory activities . Among them, compound 39 inhibited BRD4 (BD1) protein with an IC50 of 0.003 μM, superior to the lead compound 13 . Compound 39 also showed antiproliferative activity against U266 cancer cells with an IC50 = 2.1 μM .
4. Synthesis and Crystal Structure
- Summary of Application: The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is synthesized and characterized by spectroscopy . The structure is further determined by single crystal X-ray diffraction .
- Methods of Application: The researchers used spectroscopy and single crystal X-ray diffraction to characterize the synthesized isoxazole derivative .
- Results or Outcomes: The researchers were able to calculate the optimized structure of the molecule using the B3LYP method in DFT with the 6-311+G(2d,p) basis set .
5. Acetyl-Lysine-Mimetic Bromodomain Ligands
- Summary of Application: The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere, which displaces acetylated histone-mimicking peptides from bromodomains . These compounds are promising leads for the further development of selective probes for the bromodomain and extra C-terminal domain (BET) family and CREBBP bromodomains .
- Methods of Application: The researchers used the BRD4 inhibitor compound 13 as a lead compound to develop a variety of compounds, introducing diverse groups into the position of the compound 13 orienting toward the ZA channel .
- Results or Outcomes: Compound 4d, developed from the lead compound 13, has IC50 values of <5 μM for the bromodomain-containing proteins BRD2(1) and BRD4(1) .
6. Synthesis and Crystal Structure
- Summary of Application: The isoxazole derivative 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol is synthesized and characterized by spectroscopy . The structure is further determined by single crystal X-ray diffraction .
- Methods of Application: The researchers used spectroscopy and single crystal X-ray diffraction to characterize the synthesized isoxazole derivative .
- Results or Outcomes: The researchers were able to calculate the optimized structure of the molecule using the B3LYP method in DFT with the 6-311+G(2d,p) basis set .
Future Directions
properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOJLNSJFRTBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507988 | |
Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylisoxazol-4-yl)ethanone | |
CAS RN |
35166-20-2 | |
Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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